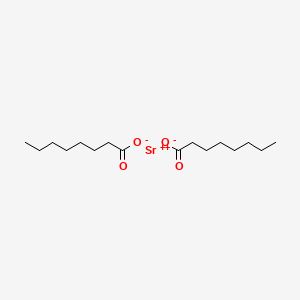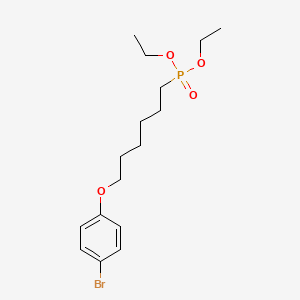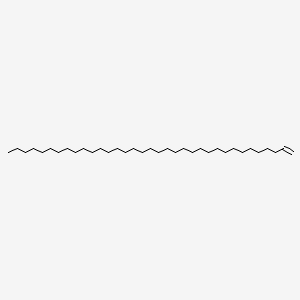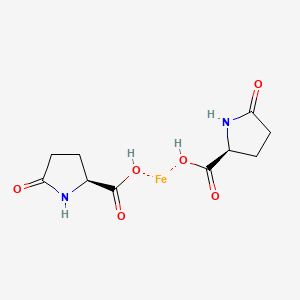
Strontium(2+) octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strontium(2+) octanoate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with octanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the strontium salt. The general reaction is as follows:
Sr(OH)2+2C8H16O2→Sr(C8H15O2)2+2H2O
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Strontium(2+) octanoate can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing anions like sulfate or carbonate, this compound can form insoluble precipitates.
Substitution Reactions: The octanoate ions can be replaced by other anions in solution, leading to the formation of different strontium salts.
Common Reagents and Conditions
Acids: this compound reacts with strong acids like hydrochloric acid to form strontium chloride and octanoic acid.
Bases: It can react with strong bases to form strontium hydroxide and octanoate ions.
Major Products
Strontium Sulfate: Formed when this compound reacts with sulfuric acid.
Strontium Carbonate: Formed when it reacts with carbon dioxide in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
Strontium(2+) octanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other strontium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential role in bone metabolism and regeneration due to the biological activity of strontium ions.
Medicine: Explored for its potential use in treating osteoporosis and other bone-related conditions.
Industry: Utilized in the production of lubricants, plasticizers, and stabilizers for polymers.
Wirkmechanismus
The mechanism by which strontium(2+) octanoate exerts its effects is primarily through the release of strontium ions. Strontium ions can mimic calcium ions and interact with calcium-sensing receptors, promoting bone formation and reducing bone resorption. This dual action makes strontium compounds effective in treating bone-related disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Strontium Ranelate: Another strontium compound used in the treatment of osteoporosis, known for its dual action on bone metabolism.
Strontium Chloride: Commonly used in dental care products for its desensitizing properties.
Strontium Nitrate: Used in pyrotechnics for its bright red flame.
Uniqueness
Strontium(2+) octanoate is unique due to its combination of strontium ions with octanoic acid, which imparts specific solubility and reactivity characteristics. This makes it suitable for applications where other strontium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
58429-86-0 |
|---|---|
Molekularformel |
C16H30O4Sr |
Molekulargewicht |
374.0 g/mol |
IUPAC-Name |
strontium;octanoate |
InChI |
InChI=1S/2C8H16O2.Sr/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
YQZLOQWDIAWFTG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















